LogP: Meta-Methoxy vs. 3-Bromo Analog
The 3-methoxy group on the aniline ring decreases lipophilicity compared to the 3-bromo analog. The target compound exhibits a computed logP (XLogP3) of 3.4, whereas the 3-bromo derivative is predicted to have a logP of 4.4, representing a quantified difference of approximately 1 log unit [1]. This shift is consistent with the differences in Hansch π constants for OCH₃ (−0.02) versus Br (+0.86).
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem prediction) |
| Comparator Or Baseline | N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine, XLogP3 = 4.4 (PubChem prediction) |
| Quantified Difference | ΔlogP ≈ −1.0 |
| Conditions | Predicted using PubChem's XLogP3 algorithm based on SMILES input |
Why This Matters
Lower logP can improve aqueous solubility and reduce off-target binding, critical for achieving meaningful intracellular concentrations in kinase assays.
- [1] PubChem. Predicted LogP (XLogP3) for N-(3-Methoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine and N-(3-Bromophenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine. Accessed via PubChem Py. View Source
